molecular formula C4H3N3O B2828936 2-(1,2,4-Oxadiazol-3-yl)acetonitrile CAS No. 809534-07-4

2-(1,2,4-Oxadiazol-3-yl)acetonitrile

Cat. No. B2828936
CAS RN: 809534-07-4
M. Wt: 109.088
InChI Key: GKNUEJIJYDLYFD-UHFFFAOYSA-N
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Description

“2-(1,2,4-Oxadiazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 809534-07-4 . It has a molecular weight of 109.09 . The IUPAC name for this compound is 1,2,4-oxadiazol-3-ylacetonitrile . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “2-(1,2,4-Oxadiazol-3-yl)acetonitrile”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” is represented by the InChI Code: 1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 . The key for this InChI code is GKNUEJIJYDLYFD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

“2-(1,2,4-Oxadiazol-3-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 109.09 .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring, which is a part of 2-(1,2,4-Oxadiazol-3-yl)acetonitrile, has received considerable attention in the field of drug discovery due to its unique bioisosteric properties and a wide spectrum of biological activities . It serves as a perfect framework for novel drug development .

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole unit have shown potential in the treatment of various types of cancer. For instance, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibits moderate activity against a panel of 11 cancer cell lines .

Antibacterial Activity

1,3,4-Oxadiazole derivatives, which are structurally similar to 2-(1,2,4-Oxadiazol-3-yl)acetonitrile, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives also exhibit antifungal activity . This makes them useful in the treatment of fungal infections .

Antiviral Activity

1,3,4-Oxadiazole derivatives have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture .

Energetic Materials

A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring were synthesized, indicating the potential use of 1,2,4-oxadiazole derivatives in the development of energetic materials .

Antioxidant Activity

Many oxadiazole derivatives exhibit antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .

Safety and Hazards

The safety information for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their potential therapeutic applications. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNUEJIJYDLYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-3-yl)acetonitrile

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